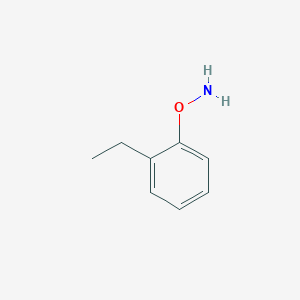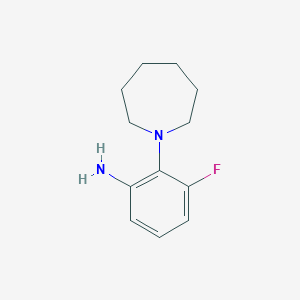![molecular formula C24H26N2O6 B13708811 (4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)
(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique structure and properties. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an alanine-serine dipeptide, with a Psi(Me,Me)pro modification at the serine residue. This modification introduces a methyl group at the alpha position, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH typically involves several steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl group is introduced to protect the amino group of alanine.
Dipeptide Formation: The protected alanine is coupled with serine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Psi(Me,Me)pro Modification: The serine residue is modified to introduce the Psi(Me,Me)pro group, which involves the addition of a methyl group at the alpha position.
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final compound.
Industrial Production Methods
Industrial production of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The Psi(Me,Me)pro modification can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield modified peptides with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. The Psi(Me,Me)pro modification can mimic natural post-translational modifications, providing insights into their biological roles.
Medicine
In medicine, Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is used in the development of peptide-based therapeutics. Its stability and reactivity make it a valuable tool for designing drugs that target specific proteins or pathways.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. Its unique properties allow for the creation of materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism of action of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Psi(Me,Me)pro modification can influence the compound’s binding affinity and specificity, affecting its overall activity. The compound can modulate signaling pathways by interacting with key proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Ser-OH: Lacks the Psi(Me,Me)pro modification, resulting in different reactivity and stability.
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group, affecting its solubility and reactivity.
Fmoc-Ala-Ser(Psi(Me,Me)pro)-NH2: Contains an amine group, influencing its binding properties and reactivity.
Uniqueness
Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is unique due to the Psi(Me,Me)pro modification, which introduces a methyl group at the alpha position of the serine residue. This modification can significantly influence the compound’s reactivity, stability, and overall properties, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C24H26N2O6/c1-14(22(28)26-19(23(29)30)12-32-24(26,2)3)25-20(27)13-31-21-17-10-6-4-8-15(17)16-9-5-7-11-18(16)21/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,27)(H,29,30)/t14-,19-/m0/s1 |
InChI Key |
HPBBPFUFHJBICY-LIRRHRJNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)COC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


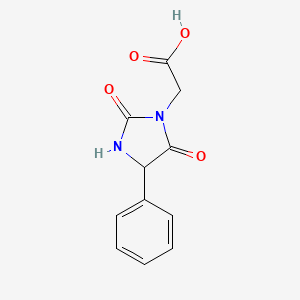

![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
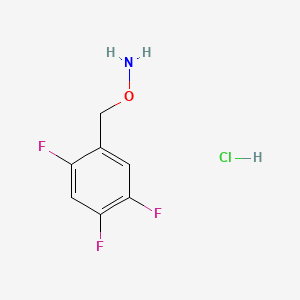
![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)

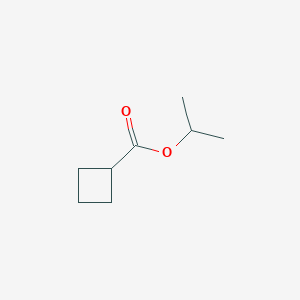
![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)
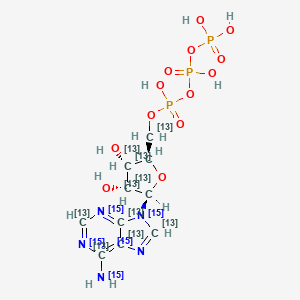

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)
